molecular formula C21H19ClN4O3S B11195464 Methyl 3-{[({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetyl]amino}benzoate

Methyl 3-{[({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11195464
M. Wt: 442.9 g/mol
InChI Key: URIHYDZIVQKYSK-UHFFFAOYSA-N
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Description

METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a chlorophenylmethylamino group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The chlorophenylmethylamino group is then introduced via a coupling reaction, often using reagents such as chloromethylpyrimidine and 2-chlorobenzylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{2-[(6-{[(2-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
  • METHYL 3-{2-[(6-{[(2-BROMOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
  • METHYL 3-{2-[(6-{[(2-IODOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE

Uniqueness

METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the presence of the chlorophenylmethylamino group, which can impart distinct chemical and biological properties compared to its fluorinated, brominated, or iodinated analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C21H19ClN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 3-[[2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H19ClN4O3S/c1-29-21(28)14-6-4-7-16(9-14)26-19(27)12-30-20-10-18(24-13-25-20)23-11-15-5-2-3-8-17(15)22/h2-10,13H,11-12H2,1H3,(H,26,27)(H,23,24,25)

InChI Key

URIHYDZIVQKYSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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